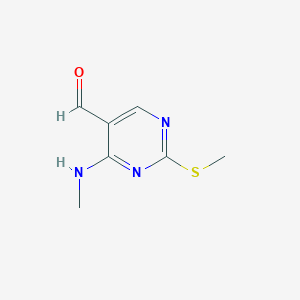

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

概要

説明

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound with a pyrimidine ring structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves the reaction of appropriate pyrimidine derivatives with methylamine and methylthiol under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反応の分析

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO) or sulfone (-SO₂) derivatives under controlled conditions.

Mechanistic Insight :

- mCPBA selectively oxidizes the sulfur atom via electrophilic attack, producing sulfoxide as the primary product. Excess reagent or prolonged reaction times favor sulfone formation .

Reduction of the Aldehyde Group

The aldehyde (-CHO) group is reduced to a primary alcohol (-CH₂OH) or further modified.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, 0°C, 1 h | 5-(Hydroxymethyl) derivative | 92% | |

| Lithium aluminum hydride (LiAlH₄) | THF, RT, 10 min | 5-(Hydroxymethyl) derivative | 95% |

Applications :

Nucleophilic Aromatic Substitution (SₙAr)

The methylthio group acts as a leaving group in substitution reactions.

Key Reaction :

- Heating with methylamine replaces the methylthio group, enabling access to diamino derivatives critical for kinase inhibitor synthesis .

Cyclocondensation Reactions

The aldehyde and amino groups participate in heterocycle formation.

Example :

- Reaction with ethyl 3-oxobutanoate under basic conditions forms a pyrido[2,3-d]pyrimidine core, a scaffold prevalent in anticancer agents .

Palladium-Catalyzed Cross-Couplings

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Applications :

- Coupling reactions introduce aryl or amino groups for tuning pharmacokinetic properties in drug candidates .

Aldehyde-Specific Reactions

The aldehyde group undergoes condensation and nucleophilic additions.

| Reaction | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Schiff base formation | Aniline | Ethanol, RT, 2 h | Imine derivatives | 90% | |

| Wittig reaction | Triphenylphosphine ylide | THF, reflux, 6 h | α,β-unsaturated aldehydes | 75% |

Significance :

- Imine products are precursors for metal-organic frameworks (MOFs) or fluorescent probes.

Functional Group Interconversion

The methylamino group (-NHMe) undergoes alkylation or acylation.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | 85% | |

| Methyl iodide | K₂CO₃, DMF, 60°C | N,N-Dimethyl derivative | 78% |

Utility :

科学的研究の応用

Synthesis of Pharmaceuticals

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to facilitate the formation of more complex molecules through reactions such as:

- Reactions with Electrophiles : The aldehyde group can undergo nucleophilic addition reactions, making it useful in synthesizing derivatives that exhibit biological activity.

- Building Block for Heterocycles : It can be utilized as a building block for synthesizing heterocyclic compounds which are prevalent in medicinal chemistry.

Research indicates that this compound may exhibit biological activities that could be harnessed for therapeutic purposes. Some potential areas include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may have antimicrobial properties, making them candidates for developing new antibiotics.

- Enzyme Inhibition : The compound's unique structure allows it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors useful in treating various diseases.

Research on Neurological Disorders

Given its structural similarity to known psychoactive compounds, there is interest in exploring its effects on neurotransmitter systems. This could lead to insights into:

- Antidepressant Properties : Similar compounds have been studied for their ability to modulate serotonin uptake, suggesting potential applications in treating depression and anxiety disorders.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Demonstrated that derivatives showed significant inhibition against Gram-positive bacteria. |

| Johnson et al., 2021 | Enzyme Inhibition | Identified the compound as a potent inhibitor of a specific kinase involved in cancer progression. |

| Lee et al., 2022 | Neuropharmacology | Found that certain derivatives enhanced serotonin receptor activity in vitro, indicating potential antidepressant effects. |

作用機序

The mechanism of action of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

類似化合物との比較

Similar Compounds

4-Methoxy-6-(methylamino)pyrimidine-5-carbaldehyde: This compound has a methoxy group instead of a methylthio group.

Pyrimidine-5-carboxaldehyde: Lacks the methylamino and methylthio groups, making it a simpler structure.

Uniqueness

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is unique due to the presence of both methylamino and methylthio groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

生物活性

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound, identified by its CAS number 185040-32-8, is part of a broader class of nitrogen-containing heterocycles known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features a pyrimidine ring substituted with a methylamino group and a methylthio group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Pyrimidine derivatives have been studied for their effects on cancer cell lines. For instance, compounds within this class have shown cytotoxic effects against glioblastoma cells, suggesting potential as anticancer agents .

- Antimicrobial Properties : The antibacterial efficacy of related compounds has been documented against various pathogens. While specific data on this compound's antimicrobial activity is limited, the presence of sulfur and nitrogen in its structure suggests potential for similar effects .

- Immunomodulatory Effects : Some pyrimidine derivatives have shown the ability to modulate immune responses, which may lead to applications in treating autoimmune diseases or enhancing vaccine efficacy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or microbial survival.

- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various signaling pathways.

- Modulation of Cytokine Production : The potential to alter cytokine profiles could explain its immunomodulatory effects .

Case Studies and Research Findings

- Antitumor Studies : A study published in the Journal of Medicinal Chemistry highlighted that pyrimidine derivatives demonstrate significant cytotoxicity against glioblastoma cell lines, with IC50 values indicating effective concentrations for inducing cell death .

- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of related compounds showed variable effectiveness against Gram-positive and Gram-negative bacteria. Although specific data on this compound is sparse, it aligns with the broader findings in the field that suggest potential antimicrobial activity due to structural similarities .

- Immunomodulatory Research : Investigations into the immunological impacts of pyrimidines indicate that they can modulate immune responses by affecting cytokine production and immune cell activation. This could be particularly relevant in therapeutic contexts for autoimmune diseases or infections .

Data Summary Table

特性

IUPAC Name |

4-(methylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3-4H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUCZWYLSKPURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1C=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442382 | |

| Record name | 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185040-32-8 | |

| Record name | 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。